N-Pentadecylcyclohexanecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H43NO |
|---|---|
Molecular Weight |
337.6 g/mol |
IUPAC Name |
N-pentadecylcyclohexanecarboxamide |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23-22(24)21-18-15-14-16-19-21/h21H,2-20H2,1H3,(H,23,24) |
InChI Key |
VMFXYTSKMWPHQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCNC(=O)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-Pentadecylcyclohexanecarboxamide
The formation of the amide bond in this compound is a cornerstone of its synthesis. This is typically achieved through amidation reactions, which involve the coupling of a carboxylic acid or its derivative with an amine.
Amidation Reactions and Mechanistic Considerations
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that often requires harsh conditions, such as high temperatures, to drive off the water molecule formed as a byproduct. youtube.comyoutube.com To overcome this, various coupling reagents and strategies have been developed to facilitate amide bond formation under milder conditions.
A common approach involves the activation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to convert the carboxylic acid into a more reactive intermediate. youtube.com The mechanism involves the protonation of the DCC by the carboxylic acid, followed by the nucleophilic attack of the carboxylate on the activated DCC to form a highly reactive O-acylisourea intermediate. The amine then attacks the carbonyl carbon of this intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the amide and a dicyclohexylurea byproduct. youtube.com
Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or an anhydride, which then readily reacts with the amine. youtube.comnih.gov The reaction of an acid chloride with an amine is typically rapid and exothermic, often requiring a base to neutralize the hydrochloric acid generated. youtube.com
The mechanism of acid-catalyzed hydrolysis of amides, the reverse of amidation, involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com Conversely, base-catalyzed hydrolysis proceeds by the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com
Precursor Chemistry: Cyclohexanecarboxylic Acid and Pentadecylamine (B1195383) Derivatization
The two primary precursors for the synthesis of this compound are cyclohexanecarboxylic acid and pentadecylamine. The reactivity of these precursors can be enhanced through derivatization.
Cyclohexanecarboxylic acid can be converted into various activated forms to facilitate amidation. A common method is the conversion to cyclohexanecarbonyl chloride by reacting it with reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk This acid chloride is highly electrophilic and reacts readily with amines. Other derivatives include activated esters, which can be prepared using various coupling agents. The synthesis of various amide derivatives from cyclohexanecarboxylic acid has been explored, highlighting its versatility as a synthetic building block. nih.govontosight.ainih.gov
Pentadecylamine , a primary aliphatic amine, is a good nucleophile. However, its reactivity can be influenced by steric hindrance and reaction conditions. In some cases, derivatization might be employed to modify its properties, although for direct amidation, it is typically used without further modification.
Novel and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more efficient and environmentally friendly methods for amide bond formation, aligning with the principles of green chemistry.
Development of Catalytic Systems for Amide Bond Formation
Catalysis offers a powerful tool for amide synthesis, often enabling reactions under milder conditions with higher efficiency and selectivity. numberanalytics.com Various catalytic systems have been developed, including those based on transition metals and organocatalysts.
Transition Metal Catalysis: Metals like titanium, zirconium, palladium, copper, and nickel have been employed to catalyze amidation reactions. nih.govnumberanalytics.comacs.org For instance, titanium(IV) chloride (TiCl4) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov Cobalt nanoparticles have also been used for the N-alkylation of amides with alcohols. nih.gov
Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based systems, often with lower toxicity and cost. numberanalytics.com Boric acid has been used as a simple and readily available catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. bohrium.com Another approach involves the use of borate (B1201080) esters, such as B(OCH2CF3)3, which can effectively promote direct amidation. acs.org
Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful biocatalysts for amide bond formation. rsc.orgnih.gov These enzymatic methods are often highly selective and operate under mild, environmentally benign conditions. nih.gov
| Catalyst Type | Example Catalyst | Reaction Conditions | Reference |
| Transition Metal | Titanium(IV) chloride (TiCl4) | Pyridine, 85 °C | nih.gov |
| Transition Metal | Cobalt Nanoparticles | Base-promoted, on carbon support | nih.gov |
| Organocatalyst | Boric Acid | Solvent-free, heating | bohrium.com |
| Organocatalyst | B(OCH2CF3)3 | MeCN, 80 °C | acs.org |
| Biocatalyst | Candida antarctica lipase B (CALB) | Anhydrous organic media | nih.gov |
Green Chemistry Principles in Synthetic Optimization
The principles of green chemistry are increasingly being applied to amide synthesis to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. numberanalytics.com
Key strategies include:
Atom Economy: Designing reactions where the maximum number of reactant atoms are incorporated into the final product. numberanalytics.com Catalytic methods are often more atom-economical than those using stoichiometric coupling reagents. ucl.ac.uk
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. nih.gov Some methods even proceed under solvent-free conditions. numberanalytics.combohrium.com
Catalytic Methods: As discussed above, the use of catalysts reduces the need for stoichiometric reagents, thereby minimizing waste. ucl.ac.uknumberanalytics.comrsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in amidation reactions, often with reduced energy consumption. rsc.org For example, the direct amidation of carboxylic acids with amines has been achieved using silica (B1680970) gel as a solid support under microwave irradiation. rsc.org
Derivatization and Analog Synthesis
The synthesis of derivatives and analogs of this compound can be achieved by modifying either the cyclohexyl ring, the pentadecyl chain, or the amide linkage itself.
Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring can lead to a wide range of analogs. For example, derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for biological activity. nih.gov
Variation of the Alkyl Chain: The pentadecylamine precursor can be replaced with other primary or secondary amines to generate a library of N-substituted cyclohexanecarboxamides with varying alkyl or aryl groups.
Modification of the Amide Bond: While less common, the amide bond itself can be part of a larger functional group in more complex analogs.
The synthesis of amide and amidine derivatives has been explored for their potential anti-inflammatory and analgesic activities, demonstrating the importance of this class of compounds in medicinal chemistry. nih.gov Derivatization with specific reagents can also be used to enhance the analytical detection of such compounds. nih.gov
Structural Modifications on the Cyclohexane (B81311) Ring
Common modifications to a cyclohexane ring in analogous structures include the introduction of hydroxyl, keto, or amino groups. These functionalizations can alter the polarity and hydrogen bonding capabilities of the molecule. Furthermore, the stereochemical orientation of substituents (axial vs. equatorial) on the cyclohexane ring can significantly influence the molecule's conformation and its interactions with other molecules. The synthesis of such analogs typically involves the use of appropriately substituted cyclohexanecarboxylic acid precursors, which are then coupled with pentadecylamine.
Elucidation of Structure-Reactivity Relationships in Analog Synthesis
Understanding the relationship between a molecule's structure and its reactivity is a fundamental aspect of chemical synthesis. For analogs of this compound, this involves studying how changes in the molecular architecture affect reaction outcomes and rates. For instance, the electronic nature of substituents on the cyclohexane ring can influence the reactivity of the amide bond. Electron-withdrawing groups may render the amide carbonyl more susceptible to nucleophilic attack, while electron-donating groups could have the opposite effect.
Kinetic studies of reactions involving these analogs can provide quantitative data on their reactivity. For example, determining the rate constants for the hydrolysis or aminolysis of a series of structurally related N-acylcyclohexanecarboxamides can help to build a quantitative structure-reactivity relationship (QSRR). rsc.org Such studies often reveal linear free-energy relationships, indicating a systematic correlation between the structure and the transition state energy of the reaction. rsc.org
Alkyl Chain Length Variation and Functionalization Strategies
The N-pentadecyl chain is a significant feature of the molecule, contributing to its lipophilicity. Varying the length of this alkyl chain is a common strategy to modulate the physical properties of the resulting amides. Synthetically, this is achieved by reacting cyclohexanecarbonyl chloride or a related activated derivative with a series of primary amines of different chain lengths (e.g., N-dodecylamine, N-tetradecylamine, N-hexadecylamine).
Functionalization of the alkyl chain itself presents another avenue for creating diverse analogs. This can involve the introduction of double or triple bonds to create unsaturated derivatives, or the incorporation of heteroatoms such as oxygen or nitrogen to form ethers or secondary amines within the chain. These modifications can dramatically alter the molecule's solubility, melting point, and intermolecular interactions. The synthetic approaches to these functionalized chains often require multi-step sequences to build the desired alkylamine precursor prior to the final amidation step.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for the complete structural assignment and conformational analysis of N-Pentadecylcyclohexanecarboxamide in solution.
Multidimensional NMR Techniques for Complete Assignment (e.g., COSY, HSQC, HMBC, NOESY)
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in this compound.
¹H and ¹³C NMR: The ¹H NMR spectrum would exhibit characteristic signals for the cyclohexane (B81311) ring protons, the N-H proton of the amide, and the protons of the pentadecyl chain. The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbon, the carbons of the cyclohexane ring, and the fifteen carbons of the alkyl chain.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be crucial for tracing the connectivity of the protons within the cyclohexane ring and along the pentadecyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is vital for establishing the connectivity across the amide bond, for instance, by showing a correlation between the N-H proton and the carbonyl carbon, as well as between the protons on the carbon adjacent to the nitrogen and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry and conformation of the molecule. For example, NOESY can help determine the relative orientation of the substituents on the cyclohexane ring and the preferred conformation around the amide bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| Cyclohexyl-H (axial) | ~1.2-1.4 | ~25-45 | COSY: Correlations between geminal and vicinal protons. HSQC: Correlation to corresponding cyclohexyl carbons. NOESY: Correlations between axial-axial and axial-equatorial protons. |
| Cyclohexyl-H (equatorial) | ~1.6-1.8 | ||
| N-H | ~5.5-7.5 (broad) | - | HMBC: Correlation to C=O. |
| -CH₂- (adjacent to N) | ~3.1-3.3 | ~39-41 | COSY: Correlation to adjacent -CH₂- in the pentadecyl chain. HMBC: Correlation to C=O. |
| -(CH₂)₁₃- (bulk methylene) | ~1.2-1.3 | ~22-30 | COSY: Strong correlation between adjacent methylene (B1212753) protons. |
| -CH₃ (terminal) | ~0.8-0.9 | ~14 | COSY: Correlation to adjacent -CH₂-. |
| C=O (Amide I) | - | ~175-178 | HMBC: Correlations to N-H and adjacent -CH₂- protons. |
Conformational Analysis of the Cyclohexane Ring and Alkyl Chain Dynamics
Cyclohexane Ring Conformation: The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric strain. The cyclohexanecarboxamide group can exist in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions. The exact conformational equilibrium can be investigated by analyzing the coupling constants between the cyclohexane protons in the ¹H NMR spectrum and through NOESY experiments.
Alkyl Chain Dynamics: The long pentadecyl chain is flexible and can adopt numerous conformations in solution. The dynamics of the alkyl chain can be studied by measuring spin-lattice relaxation times (T₁) for the different methylene groups. Typically, the mobility of the methylene groups increases from the amide linkage towards the terminal methyl group, which would be reflected in longer T₁ values.
Solvent Effects and Temperature Dependence on Molecular Conformation
The conformation of this compound can be influenced by the solvent and temperature.
Solvent Effects: In non-polar solvents, intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen may be more prevalent, leading to a more compact conformation. In polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonding with the solvent molecules will compete, potentially leading to a more extended conformation. These changes can be monitored by observing shifts in the N-H proton resonance and changes in NOE contacts.
Temperature Dependence: Variable temperature NMR studies can provide insights into the energy barriers between different conformers. For instance, at higher temperatures, the rate of rotation around the C-N amide bond may increase, leading to a coalescence of the signals for the cis and trans conformers if they were distinct at lower temperatures. Temperature-dependent changes in chemical shifts of amide protons are also indicative of changes in hydrogen bonding strength. nih.govnih.govacs.org
Vibrational Spectroscopy (Infrared, Raman)
Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule, which are sensitive to the functional groups present and their intermolecular interactions.
Characterization of Amide Functional Group Signatures
The amide group gives rise to several characteristic vibrational bands:
Amide A and B bands (N-H stretching): The N-H stretching vibration (Amide A) typically appears in the range of 3300-3500 cm⁻¹. Its position is sensitive to hydrogen bonding; a lower frequency indicates stronger hydrogen bonding. The Amide B band, an overtone of the Amide II vibration, is usually found around 3100 cm⁻¹.
Amide I band (C=O stretching): This is one of the most intense and useful bands in the IR spectrum of amides, appearing in the range of 1630-1680 cm⁻¹. It is primarily due to the C=O stretching vibration. The position of the Amide I band is also highly sensitive to hydrogen bonding, with lower wavenumbers indicating stronger hydrogen bonding.
Amide II band (N-H bending and C-N stretching): This band, found between 1510 and 1570 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.
Amide III band: This is a complex band in the 1250-1350 cm⁻¹ region resulting from a mixture of C-N stretching, N-H bending, and other vibrations.
Investigation of Hydrogen Bonding Networks
In the solid state and in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds, creating networks that influence the physical properties of the substance.
Concentration-Dependent Studies: By recording IR spectra at different concentrations in a non-polar solvent, the extent of intermolecular hydrogen bonding can be assessed. At very low concentrations, the signal for the "free" non-hydrogen-bonded N-H stretching vibration at higher wavenumbers (~3400-3450 cm⁻¹) will dominate. As the concentration increases, a broader band at lower wavenumbers (~3200-3300 cm⁻¹) corresponding to hydrogen-bonded N-H groups will appear and grow in intensity.
Temperature-Dependent Studies: Increasing the temperature can disrupt hydrogen bonding networks, leading to a shift of the N-H and Amide I bands to higher frequencies.
Table 2: Predicted Characteristic Infrared (IR) and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amide A) | ~3300 (broad) | Sensitive to hydrogen bonding. nih.govnih.govacs.org |
| C-H Stretch (Aliphatic) | 2850-2960 | Asymmetric and symmetric stretching of CH₂, CH₃ groups. |
| C=O Stretch (Amide I) | ~1640 | Strong in IR, sensitive to hydrogen bonding. |
| N-H Bend (Amide II) | ~1550 | Coupled with C-N stretch. |
| CH₂ Scissoring | ~1465 | Characteristic of the alkyl chain. |
| Amide III | ~1290 | Complex mode involving C-N stretch and N-H bend. |
Mass Spectrometry for Fragmentation Pathway Elucidation and Precise Mass Determination
Mass spectrometry is a cornerstone technique for the structural analysis of organic molecules. whitman.edulibretexts.org It provides information on the molecular weight and, through fragmentation analysis, offers deep insights into the molecule's structural components. libretexts.orgchemguide.co.uk For a molecule like this compound, high-resolution and tandem mass spectrometry techniques are particularly powerful.
Tandem mass spectrometry (MS/MS) is an analytical method where ions of a specific mass-to-charge ratio (m/z) are selected and fragmented to produce secondary ions. wikipedia.orgyoutube.com This process, often involving collision-induced dissociation (CID), provides detailed information about the connectivity of atoms within the molecule. unt.edu The resulting fragmentation pattern serves as a structural fingerprint. chemguide.co.uk
For this compound, the MS/MS analysis of its protonated molecular ion, [M+H]⁺, would proceed through several predictable fragmentation pathways characteristic of N-alkyl amides. The primary cleavage events are expected to occur at the amide bond and along the long pentadecyl chain.
Plausible Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. libretexts.orgmiamioh.edu
Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the nitrogen atom can occur, leading to the formation of a cyclohexanecarbonyl cation or a pentadecylamine (B1195383) fragment.
Alkyl Chain Fragmentation: The long C15H31 chain can undergo fragmentation, typically involving the loss of successive CnH2n+2 units, leading to a series of peaks separated by 14 Da (CH₂). libretexts.org
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur, leading to characteristic neutral losses.
A representative MS/MS experiment would isolate the precursor ion [C₂₂H₄₃NO + H]⁺ and subject it to fragmentation, yielding a spectrum of product ions. The analysis of these fragments allows for the unambiguous confirmation of both the cyclohexanecarboxamide head group and the N-pentadecyl tail.
Table 1: Predicted Major Fragment Ions in MS/MS of [this compound+H]⁺ This table is based on theoretical fragmentation patterns for N-alkyl amides.
| m/z (Da) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 338.3 | [C₂₂H₄₄NO]⁺ | Protonated Molecular Ion (Precursor) |
| 226.2 | [C₁₅H₃₂N]⁺ | Cleavage of the amide C-N bond with H transfer |
| 111.1 | [C₇H₁₁O]⁺ | Cleavage of the amide C-N bond (Cyclohexanecarbonyl cation) |
High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass. nih.govresearchgate.net Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers are commonly used for this purpose. nih.gov
By measuring the exact mass of the molecular ion of this compound, HRMS can distinguish its chemical formula, C₂₂H₄₃NO, from other potential formulas that might have the same nominal mass. This confirmation is critical for verifying the identity of a synthesized compound or identifying an unknown.
Table 2: Elemental Composition Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₄₃NO |
| Nominal Mass of [M+H]⁺ | 338 Da |
| Calculated Monoisotopic Mass of [M+H]⁺ | 338.3417 Da |
X-ray Crystallography and Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the solid-state conformation of a molecule. ucl.ac.ukresearchgate.net Although no public crystal structure of this compound is currently available, the expected conformational features can be predicted based on similar structures.
Cyclohexane Ring: The cyclohexanecarboxamide moiety would almost certainly adopt a stable chair conformation to minimize steric strain.
Pentadecyl Chain: The long aliphatic tail is highly flexible. In a crystalline state, it would likely adopt a largely extended, all-trans (anti-periplanar) conformation to maximize packing efficiency and van der Waals interactions.
The crystallographic data would provide precise torsional angles, defining the relationship between the cyclic core and the extended alkyl chain.
The study of crystal packing reveals the supramolecular assembly of molecules, which is directed by non-covalent interactions. nih.gov For this compound, the crystal structure would be stabilized by a combination of hydrogen bonding and van der Waals forces.
Hydrogen Bonding: The most significant directional interaction would be the intermolecular hydrogen bond between the amide N–H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This N–H···O=C interaction typically leads to the formation of one-dimensional chains or tapes of molecules within the crystal lattice.
Van der Waals Interactions: The long pentadecyl chains and the cyclohexane rings of adjacent molecules would pack together efficiently to maximize attractive van der Waals forces. mdpi.com In long-chain aliphatic compounds, these interactions are substantial and often lead to a layered or interdigitated packing arrangement of the alkyl tails. nih.gov
The interplay between the strong, directional hydrogen bonds of the amide groups and the weaker, non-directional van der Waals forces of the hydrocarbon portions dictates the final crystal structure and its physical properties.
Table 3: Potential Supramolecular Interactions in Crystalline this compound
| Interaction Type | Participating Groups | Expected Role in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | Amide N–H and Carbonyl C=O | Formation of primary structural motifs (e.g., chains or sheets) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Pentadecylcyclohexanecarboxamide at the electronic level. These calculations can predict molecular geometry, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.comstackexchange.com By finding the minimum energy conformation on the potential energy surface, DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net The process is iterative, starting with an initial guess of the geometry and systematically adjusting atomic positions to lower the total energy until a stable structure is found. stackexchange.comyoutube.com
Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectroscopy data. nih.govrdd.edu.iq To improve the accuracy of these predictions, calculated harmonic vibrational frequencies are often scaled to account for anharmonicity and systematic errors in the computational method. researchgate.netnih.gov Different scaling factors may be applied to different frequency ranges to achieve better agreement with experimental values. researchgate.netnih.gov
Table 1: Representative Theoretical Vibrational Frequencies for Amide and Cyclohexane (B81311) Moieties
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Stretching of the nitrogen-hydrogen bond in the amide group. nih.gov |
| C=O Stretch | 1630-1680 | Stretching of the carbonyl double bond in the amide group. |
| C-H Stretch (Cyclohexane) | 2850-2960 | Symmetric and asymmetric stretching of carbon-hydrogen bonds in the cyclohexane ring. nih.gov |
| CH₂ Scissoring (Cyclohexane) | 1440-1465 | Bending motion of methylene (B1212753) groups in the cyclohexane ring. |
Note: These are general frequency ranges and the exact values for this compound would require specific DFT calculations.
Ab Initio Methods for Electronic Excitation and Reactivity Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for investigating the electronic excited states and reactivity of molecules. uoc.gr Methods like Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy level without changing the molecular geometry. core.ac.uknih.gov This information is crucial for understanding a molecule's response to light and its potential photochemical behavior. core.ac.uk
Furthermore, quantum chemical calculations can provide insights into a molecule's reactivity. researchgate.netarxiv.org By analyzing the electronic structure, one can identify regions of a molecule that are more susceptible to nucleophilic or electrophilic attack. nih.govchemrxiv.org Descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the distribution of electron density, can be used to predict how this compound might interact with other molecules. arxiv.org More advanced techniques can even be used to model reaction pathways and determine activation energies for specific chemical transformations. researchgate.netarxiv.org
Molecular Dynamics Simulations for Conformational Space and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational flexibility and its interactions with the surrounding environment, such as a solvent. mdpi.com These simulations model the movement of atoms over time by solving Newton's equations of motion, offering insights into the molecule's behavior that are not accessible from static quantum chemical calculations. mdpi.com
The long pentadecyl chain and the flexible cyclohexane ring of this compound suggest that it can adopt a wide range of conformations. MD simulations can explore this conformational landscape, identifying the most populated and energetically favorable shapes the molecule can assume. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. nih.gov
MD simulations are also invaluable for studying the interactions between this compound and solvent molecules, typically water. nih.govnih.gov These simulations can reveal how water molecules are organized around the solute and can identify specific sites where water molecules bind strongly. nih.gov This information is critical for understanding the molecule's solubility and for accurately predicting its binding affinity to a protein, as the displacement of water molecules from a binding site is a key component of the binding process. nih.gov By running simulations for a sufficient length of time, one can achieve a converged and reproducible picture of the system's dynamic behavior. youtube.com
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is instrumental in understanding the potential biological activity of this compound by modeling its interaction with specific enzymes.
Prediction of Binding Modes with Amidase Enzymes (e.g., NAAA)
Given its amide structure, this compound is a potential ligand for amidase enzymes, such as N-acylethanolamine acid amidase (NAAA). Molecular docking simulations can be employed to predict how this compound might fit into the active site of NAAA. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. This allows for the identification of the most likely binding mode(s).
The cyclohexane and pentadecyl groups of the ligand would likely seek out hydrophobic pockets within the enzyme's active site, while the amide group would be positioned to form specific hydrogen bonds. The conformational flexibility of the ligand, as explored by MD simulations, is a crucial factor in achieving a good fit within the binding pocket.
Elucidation of Key Intermolecular Interactions
Once a plausible binding mode is predicted, a more detailed analysis of the intermolecular interactions between this compound and the protein can be performed. nih.gov These interactions are the basis of molecular recognition and binding affinity. nih.gov Key interactions typically include:
Hydrogen Bonds: The amide group of this compound contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form strong, directional interactions with polar amino acid residues in the enzyme's active site. ebi.ac.uk
Hydrophobic Interactions: The nonpolar cyclohexane ring and the long pentadecyl tail are expected to engage in extensive hydrophobic interactions with nonpolar amino acid side chains, such as leucine, isoleucine, and valine. researchgate.net These interactions are a major driving force for binding in aqueous environments.
MD simulations of the protein-ligand complex can further refine the binding pose obtained from docking and provide insights into the stability of these interactions over time. researchgate.net
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Ligand Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |
| Amide N-H | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond (Donor) |
| Amide C=O | Arginine, Lysine, Asparagine, Glutamine, Serine, Threonine | Hydrogen Bond (Acceptor) |
| Cyclohexane Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Hydrophobic, Van der Waals |
| Pentadecyl Chain | Leucine, Isoleucine, Valine, Alanine, Methionine | Hydrophobic, Van der Waals |
Biochemical Interactions and Enzymatic Modulation Non Clinical Research Focus
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
N-Pentadecylcyclohexanecarboxamide has been identified as a notable inhibitor of N-acylethanolamine acid amidase (NAAA), a key enzyme in the hydrolysis of bioactive fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA). The following sections delve into the specifics of this inhibition based on non-clinical research findings.
Specificity and Selectivity Profiling Against Related Amidase Enzymes (e.g., FAAH)
A critical aspect of a targeted enzyme inhibitor is its selectivity. This compound has demonstrated significant selectivity for NAAA over the related enzyme, fatty acid amide hydrolase (FAAH). nih.govnih.gov While both NAAA and FAAH are responsible for the breakdown of N-acylethanolamines, they have distinct roles and localizations within cells.
Research has shown that this compound effectively inhibits rat NAAA activity while exhibiting no significant inhibition of rat FAAH at concentrations up to 100 µM. nih.govnih.gov This high degree of selectivity makes it a valuable tool for distinguishing the physiological and pathological roles of NAAA from those of FAAH in experimental models. nih.govresearchgate.netrsc.org The ability to selectively inhibit NAAA allows for the specific study of pathways modulated by this enzyme without the confounding effects of FAAH inhibition. researchgate.netrsc.org
Table 1: Selectivity Profile of this compound
| Enzyme Target | Inhibitory Activity | Concentration | Source(s) |
|---|---|---|---|
| N-Acylethanolamine Acid Amidase (NAAA) | Inhibited | IC50 = 4.5 µM (rat) | nih.govnih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Not Inhibited | Up to 100 µM (rat) | nih.govnih.gov |
Kinetic Characterization of Enzyme Inhibition (e.g., IC50 values in in vitro or animal models)
Kinetic studies have been crucial in quantifying the potency and mechanism of NAAA inhibition by this compound. In in vitro assays using rat lung preparations, this compound was found to inhibit NAAA with a median inhibitory concentration (IC50) value of 4.5 µM. nih.govnih.govbiorxiv.org The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by half, and this low micromolar value indicates potent inhibition.
Further kinetic analyses have revealed that the inhibition of NAAA by this compound is reversible and non-competitive. nih.govnih.gov A non-competitive inhibition mechanism implies that the inhibitor does not bind to the same active site as the substrate but rather to a different site on the enzyme. This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency without preventing the substrate from binding.
Table 2: Kinetic Parameters of this compound Inhibition of NAAA
| Parameter | Value | Enzyme Source | Inhibition Type | Source(s) |
|---|---|---|---|---|
| IC50 | 4.5 µM | Rat Lung | Non-competitive, Reversible | nih.govnih.govbiorxiv.org |
Molecular Mechanisms of Enzyme-Inhibitor Interaction and Active Site Dynamics
The molecular interaction between this compound and NAAA is dictated by the enzyme's structural features. NAAA belongs to the N-terminal nucleophile (NTN) hydrolase superfamily and possesses a unique three-dimensional structure that includes a narrow lipophilic pocket for accommodating the acyl chain of its substrates. nih.govnumberanalytics.com
As a non-competitive inhibitor, this compound is thought to bind to an allosteric site on the NAAA enzyme, a site distinct from the catalytic active site where substrate hydrolysis occurs. nih.govnih.gov This binding induces a conformational change in the enzyme, which in turn affects the active site's geometry and dynamics, ultimately leading to a decrease in catalytic activity. The interaction is likely stabilized by hydrophobic interactions between the pentadecyl and cyclohexyl moieties of the inhibitor and non-polar residues within the binding pocket of the enzyme. nih.gov The amide group of the inhibitor may also form hydrogen bonds with amino acid residues at the allosteric site. This mechanism contrasts with competitive inhibitors that directly compete with the substrate for binding at the active site. nih.gov
Biosynthetic Pathways of Related Fatty Amides
The study of inhibitors like this compound is closely linked to understanding the biosynthesis of the natural ligands they affect. The formation of fatty amides is a fundamental biochemical process.
Enzymatic Strategies for Amide Bond Formation in Biochemical Systems
The formation of an amide bond, such as that found in fatty acid amides, is an energy-requiring process in biological systems. nih.gov Nature has evolved several enzymatic strategies to facilitate this reaction. One common strategy involves the activation of a carboxylic acid, often through the use of adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net Enzymes like ATP-grasp ligases catalyze the formation of a high-energy acyl-phosphate or acyl-adenylate intermediate, which is then susceptible to nucleophilic attack by an amine to form the amide bond. nih.govrsc.org
Another significant pathway for the biosynthesis of some fatty acid amides involves the use of acyl-CoA thioesters as the acyl donor. nih.gov In this mechanism, an N-acyltransferase enzyme catalyzes the transfer of the fatty acyl group from acyl-CoA to an amine-containing acceptor molecule. rsc.org Furthermore, lipases, which typically catalyze the hydrolysis of esters, can also catalyze the formation of amides from esters and amines under specific conditions, often in non-aqueous environments. researchgate.netbiorxiv.orgmdpi.com
Identification of Potential Enzyme Targets for Modulation (e.g., acyltransferases)
The enzymes involved in the biosynthesis of fatty amides represent potential targets for therapeutic modulation. Acyltransferases, in particular, are a key class of enzymes in this context. For instance, glycine (B1666218) N-acyltransferase is responsible for the production of N-fatty acylglycines from fatty acyl-CoAs and glycine. nih.gov These N-fatty acylglycines can then be further metabolized.
Another important enzyme is peptidylglycine α-amidating monooxygenase (PAM), which has been shown to catalyze the conversion of N-fatty acylglycines into primary fatty acid amides. mdpi.comnih.govnih.gov The identification and characterization of these and other acyltransferases and ligases involved in the biosynthesis of specific fatty acid amides open up new avenues for the development of inhibitors or activators to modulate the levels of these bioactive lipids. nih.gov
Degradation Mechanisms of Fatty Amides by Hydrolytic Enzymes
The breakdown of fatty amides like this compound is primarily accomplished through the action of hydrolytic enzymes. Amides are among the most stable carboxylic acid derivatives, and the conditions for their hydrolysis are typically more extreme than for esters. pressbooks.pub The enzymatic hydrolysis of amides is a fundamental process in the digestion of dietary proteins and involves enzymes such as proteases and amidases. pressbooks.pubresearchgate.net
The mechanism of amide hydrolysis, whether in an acidic or basic environment, involves nucleophilic acyl substitution. pressbooks.pub In an acidic medium, the process begins with the protonation of the amide, making it more susceptible to nucleophilic attack by water. pressbooks.pub This is followed by a proton transfer and subsequent elimination of the leaving group. pressbooks.pub Conversely, basic hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the amide carbonyl group, followed by the elimination of the amide ion. pressbooks.pub
A critical aspect of enzymatic amide bond hydrolysis is the stereoelectronic effects at play. For hydrolysis to occur, the lone pair of electrons on the nitrogen atom must be positioned antiperiplanar to the bond being formed between the incoming nucleophile and the carbonyl carbon. acs.org This specific spatial arrangement is crucial for the reaction to proceed.
Research into the enzymatic hydrolysis of tertiary amide bonds, which are particularly resistant to cleavage, has revealed that specialized enzymes like Xaa-Pro peptidases utilize a mechanism involving anti nucleophilic attack and protonation of the amide nitrogen. acs.orgnih.gov This is in contrast to the syn mechanism typically observed in amidases and proteases that act on secondary amide bonds. acs.orgnih.gov
The efficiency of enzymatic hydrolysis can be influenced by the structure of the substrate. For instance, studies using simplified colorimetric substrates have shown that enzymes like nattokinase and trypsin can hydrolyze the amide bond in 4-nitroacetanilide, with nattokinase exhibiting a higher rate of hydrolysis, possibly due to lower substrate specificity. nhsjs.com
In Vitro Biological Activities and Molecular Interactions
Antimicrobial and Antifungal Efficacy against Microbial Strains
The antimicrobial and antifungal properties of various chemical compounds are a significant area of research. While specific data on this compound is limited in the provided search results, the broader class of amides and related compounds has been investigated for such activities.
For example, certain arylsulfonamide-based compounds have demonstrated antifungal activity against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov The effectiveness of these compounds can be influenced by their chemical structure, with some derivatives showing fungicidal effects. nih.gov Similarly, extracts from various plants containing compounds like terpenoids, esters, and hydrocarbons have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, diethyl ether and ethyl acetate (B1210297) extracts of Cirsium vulgare exhibited inhibitory effects against S. aureus. mdpi.com
The mode of action for antimicrobial compounds can vary. Some phytochemicals, like gallotannins, are thought to exert their antibacterial effects by binding to iron and inactivating membrane-bound proteins. nih.gov Other compounds, such as glucosinolates, become active only after hydrolysis. nih.gov
Interactive Table: Antimicrobial Activity of Various Compounds
| Compound/Extract | Target Microorganism | Activity/MIC | Reference |
|---|---|---|---|
| Arylsulfonamide derivatives | Candida glabrata strain 33 | MIC of 0.250 mg/mL | nih.gov |
| Cirsium vulgare diethyl ether extract | Staphylococcus aureus | MIC of 15.62 mg/mL | mdpi.com |
| Cirsium vulgare ethyl acetate extract | Bacillus subtilis | MIC of 3.9 mg/mL | mdpi.com |
| Imberbic acid | Mycobacterium fortuitum | Potent activity | nih.gov |
Interactions with Biological Membranes and Liposomes
The interaction of chemical compounds with biological membranes is crucial for their transport, accumulation, and biological activity. nih.gov Liposomes, which are model membrane systems, are often used to study these interactions. nih.govnih.gov The composition of liposomes, including the presence of components like cholesterol and various phospholipids, can significantly influence their interaction with different molecules. nih.gov
The interactions between compounds and liposomes can be investigated using techniques such as liposome (B1194612) capillary electrokinetic chromatography. nih.gov These interactions are often "soft," meaning they involve weak forces that collectively determine the stability and transport properties of the liposome-compound complex. nih.gov For instance, the presence of PEG (polyethylene glycol) on the surface of liposomes can enhance their stability and circulation time in biological systems by reducing interactions with plasma proteins. nih.gov
The interaction with blood components, such as proteins and lipoproteins, plays a significant role in the fate of liposomes and any encapsulated compounds. nih.gov These interactions can lead to the clearance of liposomes from circulation by the mononuclear phagocyte system. nih.gov Understanding these molecular interactions is key to designing effective drug delivery systems and predicting the biological activity of compounds.
Applications in Chemical Sciences and Materials Research Strictly Non Clinical
Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules
Amides are fundamental functional groups in organic synthesis, serving as versatile precursors for a variety of other functionalities. masterorganicchemistry.comrsc.org The N-alkylation of amides with alcohols is a common strategy for their synthesis. rsc.org N-Pentadecylcyclohexanecarboxamide, with its secondary amide linkage, can theoretically be synthesized from cyclohexanecarboxylic acid and pentadecylamine (B1195383). masterorganicchemistry.com
While specific examples of this compound as a synthetic intermediate are not prevalent in the literature, its structure lends itself to several potential transformations. The amide bond, although generally stable, can be hydrolyzed under acidic or basic conditions to yield cyclohexanecarboxylic acid and pentadecylamine, thus serving as a protecting group for the amine. youtube.com More advanced synthetic methods can achieve the activation of the amide bond for further reactions. nih.gov The long alkyl chain and the cyclohexyl group can influence the stereochemical outcome of reactions at adjacent centers, a principle widely used in asymmetric synthesis. acs.org The synthesis of complex organic molecules often relies on the sequential addition and modification of building blocks, and N-alkyl amides are valuable in this regard. catrin.comnih.gov
Exploration of Surfactant and Emulsifier Properties
The amphiphilic nature of this compound, possessing a large non-polar part (pentadecyl and cyclohexyl groups) and a polar amide head, strongly suggests its potential as a surfactant and emulsifier. researchgate.net Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. researchgate.net
Long-chain fatty acid amides have been investigated for their surface-active properties. rsc.org The effectiveness of a surfactant is often determined by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. For related long-chain amide-based surfactants, the CMC is influenced by the length of the alkyl chain. rsc.org While specific data for this compound is unavailable, it is expected to exhibit surfactant behavior, potentially finding use in formulations requiring the stabilization of emulsions. researchgate.net The presence of the cyclohexyl group in addition to the long alkyl chain would likely impact its packing at interfaces and its emulsifying efficiency.
Self-Assembly Phenomena and Supramolecular Architectures
The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. N-alkyl amides, particularly those with long alkyl chains, are known to self-assemble into various architectures, such as micelles, vesicles, and gels, driven by non-covalent interactions like hydrogen bonding and van der Waals forces. nih.gov
Studies on other long-chain amides have demonstrated their capacity to form organogels and other supramolecular structures. nih.gov The hydrogen bonding capability of the amide group, coupled with the hydrophobic interactions of the long pentadecyl chain, makes this compound a prime candidate for self-assembly. The cyclohexyl group could introduce specific steric constraints that influence the packing and morphology of the resulting supramolecular assemblies. Such self-assembled structures have potential applications in areas like controlled release and as templates for the synthesis of nanomaterials. rsc.orgnih.gov
Potential in Polymer Chemistry and Advanced Materials Development
Amide functional groups are integral to many high-performance polymers, such as polyamides (nylons), due to the strength and thermal stability conferred by hydrogen bonding. acs.org The incorporation of N-alkyl amides into polymer structures can modify their properties. acs.org
This compound could potentially be used as an additive in polymers to act as a plasticizer or to modify surface properties. The long alkyl chain can impart hydrophobicity and lubricity. Furthermore, long-chain aliphatic polymers are a subject of interest for bridging the properties of semi-crystalline polyolefins and traditional polycondensates. acs.org While direct polymerization of this compound is unlikely without further functionalization, its incorporation as a side chain or as part of a monomer could lead to the development of novel polymers with tailored properties. For instance, the polymerization of cyclic imino ethers can lead to polymers with amide structures in the backbone. researchgate.net Additionally, amidine-mediated zwitterionic ring-opening polymerization of N-alkyl N-carboxyanhydrides is a method to produce cyclic polypeptoids. osti.gov
Agricultural Applications (e.g., as a component in agrochemical formulations for plant growth regulation or pest control, not human food related)
Long-chain amides have found applications in the agrochemical sector. They can be used as solvents or co-solvents in pesticide formulations, helping to dissolve active ingredients and improve their efficacy. google.com Certain N-alkyl amides have also shown potential as antimicrobial agents. nih.gov
While there is no direct evidence of this compound being used in agriculture, related compounds have been investigated. For instance, certain strigolactone derivatives, which are phytohormones, have plant growth regulation properties. google.com Other types of amides are also known to act as plant growth regulators. ahdb.org.uk Given the structural similarities to compounds used in agrochemical formulations, it is plausible that this compound or its derivatives could be explored for similar purposes, such as enhancing the stability or delivery of active ingredients in pesticides or as a plant growth regulator. nih.govalkylamines.com
Environmental Fate and Biogeochemical Cycling
Biodegradation Pathways and Kinetics
Biodegradation, driven by microbial activity, is a primary route for the breakdown of complex organic molecules in the environment. up.pt The rate and extent of this process for N-Pentadecylcyclohexanecarboxamide are influenced by both the enzymatic capabilities of present microorganisms and the inherent structural characteristics of the compound itself.
While direct studies on the microbial degradation of this compound are not extensively documented, likely pathways can be inferred from research on structurally similar compounds. Microorganisms, particularly bacteria from the genus Pseudomonas, are well-known for their diverse metabolic capacity to degrade a wide array of recalcitrant organic molecules, including hydrocarbons and complex amides. mdpi.comnih.gov Pseudomonas species are responsible for degrading 21% of various plastics and have been studied for their ability to break down compounds with C-C backbones and hydrolysable bonds. mdpi.com
A plausible biodegradation pathway for this compound would involve a multi-step process initiated by enzymatic attack on the N-pentadecyl group or the amide bond.
Initial Oxidation: The degradation is likely initiated by an oxygenase enzyme that hydroxylates the terminal methyl group of the pentadecyl side chain. This initial O2-requiring transformation is a common strategy employed by microbes like Pseudomonas aeruginosa to break down long-chain alkanes such as n-hexadecane. nih.govuakron.edu
β-Oxidation: Following the initial oxidation to a carboxylic acid, the long alkyl chain can be progressively shortened via the β-oxidation pathway. This process sequentially cleaves two-carbon units, a common mechanism for metabolizing fatty acids and the alkyl side chains of compounds like n-alkylcyclohexanes. nih.gov
Amide Hydrolysis: A key step would be the hydrolytic cleavage of the amide bond by an amidase enzyme. This would break the molecule into two primary metabolites: cyclohexanecarboxylic acid and pentadecylamine (B1195383). The known inhibitory action of this compound on acid amidase suggests that this amide linkage is a key interactive site for enzymes. researchgate.net
Ring Cleavage: The resulting cyclohexanecarboxylic acid is a known intermediate in the degradation of n-alkylcyclohexanes by various bacteria. nih.gov Further degradation typically proceeds through the aromatization of the cyclohexane (B81311) ring to form benzoic acid, which is then funneled into central metabolism through ring-cleavage pathways. nih.gov
Pseudomonas species have demonstrated the ability to perform these types of reactions. For instance, P. aeruginosa can degrade n-hexadecane by first producing oxygenated metabolites aerobically, which are then further broken down under anaerobic conditions. nih.govuakron.edu Similarly, engineered Pseudomonas strains have been developed to degrade complex aromatic compounds by assembling metabolic pathways for hydrolysis and ring cleavage. nih.gov
The molecular structure of an organic compound is a critical determinant of its biodegradability. ncsu.edu Several features of this compound influence its susceptibility to microbial attack.
| Structural Feature | Influence on Biodegradability | Rationale |
| Amide Bond | Favorable | Amide bonds are labile linkages that can be hydrolyzed by widely distributed amidase enzymes. Polymers with such bonds in their backbone are generally more favorable for biodegradation. nih.gov |
| Long Alkyl Chain (C15) | Unfavorable | While linear alkanes are biodegradable, very long chains can decrease water solubility and bioavailability, potentially slowing the degradation rate. High molecular weight is generally correlated with reduced biodegradability. nih.govresearchgate.net |
| Cyclohexane Ring | Unfavorable | The presence of a cyclic structure, especially a saturated one, increases the recalcitrance of a molecule compared to its linear analogue. Increased cyclization is known to decrease the biodegradation rate of related compounds like naphthenic acids. researchgate.netnih.gov |
| High Molecular Weight | Unfavorable | With a molecular weight of 337.6 g/mol , this compound is relatively large. nih.gov Higher molecular weight polymers and complex molecules tend to be more resistant to microbial degradation due to difficulties in transport across cell membranes. researchgate.netresearchgate.net |
| Lack of Branching | Favorable | The pentadecyl chain is linear. Highly branched structures are known to be more recalcitrant to microbial degradation than their straight-chain counterparts, as seen in studies of naphthenic acids. researchgate.netnih.gov |
In essence, while the amide bond provides a clear point for enzymatic attack, the combination of a long, hydrophobic alkyl chain and a stable cycloalkane ring likely renders this compound relatively resistant to rapid biodegradation. researchgate.net
Environmental Persistence and Transport Mechanisms
The environmental persistence of a chemical is its ability to resist degradation, leading to a longer lifespan in the environment. up.pt Due to its structural complexity—namely the cycloalkane ring and long alkyl chain—this compound is expected to be a relatively persistent compound. researchgate.net Chemicals that are not easily degraded can accumulate in the environment. up.pt
The transport of this compound in the environment is largely dictated by its physical and chemical properties.
Physico-Chemical Properties and Environmental Transport
| Property | Value/Inference | Implication for Transport and Fate |
|---|---|---|
| Water Solubility | Low (inferred) | The molecule's structure, with a large nonpolar alkyl chain and cyclohexane ring, suggests very low water solubility. |
| Octanol-Water Partition Coefficient (XLogP3) | 8.8 | This high value indicates that the compound is highly lipophilic (fat-loving) and hydrophobic (water-repelling). nih.gov It will strongly partition from water into organic phases. |
| Environmental Compartment | Soil and Sediment | Due to its hydrophobicity, the compound will adsorb strongly to soil organic matter and sediment. Its mobility in aqueous systems (leaching through soil to groundwater, transport in rivers) is expected to be very limited. |
| Bioaccumulation Potential | High | The high lipophilicity suggests a strong potential for bioaccumulation in the fatty tissues of organisms. |
Transport mechanisms for such a compound are primarily physical. It would likely be transported while adsorbed to suspended particulate matter in water or airborne dust particles. Movement across biological membranes for microbial uptake would require transport proteins due to the molecule's size and properties, representing a form of active or facilitated transport. youtube.comyoutube.com
Emerging Research Avenues and Methodological Advancements
Integration of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of N-Pentadecylcyclohexanecarboxamide, particularly at trace levels within complex biological or environmental matrices, necessitates the use of highly sensitive and specific analytical methodologies. Modern analytical chemistry offers a powerful toolkit for this purpose, moving beyond traditional techniques to embrace more sophisticated approaches.
Recent advancements in mass spectrometry (MS) are at the forefront of this analytical revolution. nih.govnih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are foundational for the analysis of amides and lipid-like molecules. youtube.comgoogle.com For a compound like this compound, which possesses a long aliphatic chain, these methods offer the requisite sensitivity and resolving power to distinguish it from a complex background.
Innovations in ionization techniques and mass analyzers have further enhanced these capabilities. For instance, advanced tandem quadrupole mass spectrometers and high-resolution instruments like time-of-flight (TOF) and Orbitrap mass spectrometers allow for precise mass determination and structural elucidation through fragmentation analysis. nih.gov This is crucial for definitively identifying the compound and its potential metabolites. The development of selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) methods on triple quadrupole instruments provides exceptional sensitivity and selectivity for quantitative studies, enabling the detection of minute quantities of the target analyte. youtube.com
Moreover, the challenge of analyzing long-chain aliphatic amines and their derivatives in complex media, such as oils or biological fluids, has spurred the development of specialized sample preparation and derivatization techniques to improve chromatographic behavior and detection sensitivity. google.com While direct trace analytical methods can be hampered by matrix effects, derivatization can yield products with superior analytical characteristics. google.com
The table below summarizes key advanced analytical techniques applicable to the trace analysis of this compound and related compounds.
| Analytical Technique | Principle | Applicability to this compound | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | Suitable for the analysis of the compound, potentially after derivatization to increase volatility. | High chromatographic resolution, established libraries for spectral matching. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their interactions with a stationary phase and a liquid mobile phase, coupled to a mass spectrometer. | Highly suitable for the direct analysis of this non-volatile amide and its potential metabolites in biological fluids. | Broad applicability to a wide range of compounds, high sensitivity, and structural information from tandem MS. youtube.com |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically to fragment a selected ion and analyze the resulting fragments. | Essential for structural confirmation and for developing highly selective and sensitive quantitative assays (SRM/MRM). youtube.com | High specificity and sensitivity, reduced chemical noise. |
| High-Resolution Mass Spectrometry (HRMS) | Utilizes analyzers like Orbitrap or TOF to measure mass with very high accuracy. | Allows for the determination of the elemental composition of the molecule and its metabolites, aiding in identification. nih.gov | Unambiguous identification of unknown compounds, differentiation from isobaric interferences. |
High-Throughput Screening for Identification of Novel Interactions
Identifying the biological targets and interaction partners of this compound is crucial to elucidating its physiological function. High-throughput screening (HTS) provides a powerful platform to rapidly assay large libraries of compounds against a variety of biological targets, or conversely, to screen a single compound against a panel of targets. combichemistry.com
Given the structural similarity of this compound to endogenous signaling lipids, a primary area of investigation would be its interaction with receptors known to bind such molecules. Many G-protein coupled receptors (GPCRs), including a significant number of "orphan" GPCRs for which the endogenous ligand is unknown, are potential targets for lipid-like molecules. nih.govnih.gov HTS campaigns using cell-based assays that report on GPCR activation, such as measuring changes in intracellular calcium or cAMP levels, are well-established methods for identifying novel receptor ligands. nih.govsigmaaldrich.com
Beyond receptor binding, HTS can be employed to uncover other types of molecular interactions. For instance, screening for effects on key enzymes involved in lipid metabolism or signaling pathways could reveal previously unknown regulatory roles. youtube.com The development of novel screening platforms, such as those based on bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET), allows for the monitoring of molecular proximity and conformational changes in real-time, offering new ways to detect ligand binding and its functional consequences. nih.govnih.gov The use of ultra-HTS platforms further accelerates the discovery process, enabling the screening of vast chemical libraries. nih.gov
The table below outlines various HTS approaches that could be utilized to discover novel interactions for this compound.
| HTS Approach | Principle | Potential Application for this compound | Expected Outcome |
| Cell-Based GPCR Assays | Cells expressing a target GPCR are used to measure downstream signaling events (e.g., Ca2+ flux, cAMP production) upon compound addition. nih.gov | Screening against a panel of known and orphan GPCRs. | Identification of specific receptors that are activated or inhibited by the compound. |
| Biochemical Enzyme Assays | The effect of the compound on the activity of purified enzymes is measured. | Screening against a library of enzymes involved in lipid metabolism or signaling. | Discovery of enzymes whose activity is modulated by the compound. |
| BRET/FRET-Based Assays | Measures the transfer of energy between a donor and acceptor molecule, which changes upon ligand binding or conformational changes. nih.gov | Developing specific assays to monitor the interaction with a putative target protein in real-time. | Confirmation of direct binding and characterization of the binding kinetics. |
| Phenotypic Screening | The effect of the compound on the phenotype of whole cells or organisms is observed. | Assessing the impact on cellular processes like lipid droplet formation, cell proliferation, or differentiation. | Uncovering novel biological activities without a priori knowledge of the molecular target. |
| Encoded Library Technology (ELT) | Screening of vast libraries of DNA-encoded compounds to identify binders to a target protein. nih.gov | While typically used to find ligands for a known protein, a reverse approach could conceptually be developed. | Identification of interacting proteins from a complex mixture. nih.gov |
Chemoinformatic and Machine Learning Approaches for Predictive Compound Design and Discovery
The integration of computational methods, particularly chemoinformatics and machine learning, is revolutionizing the field of drug discovery and chemical biology. nih.govnih.govmdpi.com These in silico approaches can be powerfully applied to a molecule like this compound for predictive modeling and the rational design of new, related compounds with desired properties.
Chemoinformatics provides the tools to represent, manage, and analyze chemical information. acs.org By calculating a wide range of molecular descriptors for this compound, it is possible to compare it to vast databases of existing compounds with known biological activities. This can help in generating hypotheses about its potential targets and functions. For instance, similarity searches based on 2D fingerprints or 3D shape can identify known molecules with similar structural features, suggesting potential shared biological activities. nih.gov
Machine learning algorithms can take this a step further by building predictive models from large datasets. acs.orgnih.gov In the context of lipidomics, machine learning is increasingly used to identify lipid signatures associated with different physiological or pathological states. frontiersin.orgnih.gov If this compound is identified as part of a lipidomic profile, machine learning models could help to correlate its presence or abundance with specific outcomes.
Furthermore, these computational tools are invaluable for predictive compound design. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of amide compounds with their biological activity. acs.org This allows for the in silico design of new analogs of this compound with potentially enhanced potency, selectivity, or improved pharmacokinetic properties, guiding synthetic efforts towards the most promising candidates. youtube.com
| Computational Approach | Description | Application to this compound | Potential Outcome |
| Molecular Similarity Searching | Identifying molecules in databases that are structurally similar to the query compound. | Comparing the structure to libraries of known bioactive compounds. | Hypothesis generation for potential biological targets based on the activities of similar molecules. |
| Machine Learning for Lipidomics | Using algorithms to find patterns and build predictive models from large-scale lipid data. nih.govfrontiersin.org | Integrating data on this amide into lipidomic datasets to identify correlations with disease states or cellular responses. | Identification of the compound as a potential biomarker. |
| QSAR Modeling | Developing mathematical models that relate the chemical structure of compounds to their biological activity. acs.org | If a biological activity is identified, a QSAR model could be built using a series of analogs. | Rational design of new, more potent or selective analogs for synthesis and testing. |
| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a target protein. | Docking the compound into the binding sites of potential receptor or enzyme targets. | Prioritization of potential biological targets for experimental validation. |
Biocatalytic Synthesis and Enzymatic Engineering for Amide Production
The synthesis of amides is a fundamental transformation in organic chemistry. Traditional chemical methods often require harsh conditions or toxic reagents. In contrast, biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative for amide bond formation. biorxiv.orgrsc.org This approach is highly relevant for the production of this compound.
Enzymes, particularly lipases, have been extensively studied for their ability to catalyze the formation of amide bonds, often through the aminolysis of esters. biorxiv.orgrsc.org These enzymes can operate under mild, aqueous conditions and exhibit high selectivity, often avoiding the need for complex protection and deprotection steps common in traditional synthesis. biorxiv.org The synthesis of various fatty acid amides has been successfully demonstrated using lipases, highlighting the feasibility of this approach for long-chain amides. biorxiv.org
The field of enzymatic engineering is further expanding the capabilities of biocatalysis. Through techniques like directed evolution and rational design, the properties of enzymes can be tailored for specific applications. youtube.comnih.gov For example, the catalytic pocket of a lipase (B570770) can be reshaped to improve its activity and efficiency for the synthesis of a particular amide. nih.gov This allows for the development of highly optimized biocatalysts for the production of this compound, potentially leading to higher yields and purity.
Furthermore, enzymatic cascades, where multiple enzymes work in tandem in a one-pot reaction, can be designed to produce amides from simple starting materials. For instance, a carboxylic acid can be converted to an amine in situ, which then reacts to form the final amide product, all within a single reaction vessel. rsc.org
The table below details biocatalytic strategies for the synthesis of this compound.
| Biocatalytic Strategy | Description | Relevance for this compound Synthesis | Advantages |
| Lipase-Catalyzed Amidation | Use of lipases to catalyze the reaction between an amine and a carboxylic acid (or its ester derivative). biorxiv.orgrsc.org | A direct and green method to synthesize the amide from cyclohexanecarboxylic acid and pentadecylamine (B1195383). | Mild reaction conditions, high selectivity, reduced waste. |
| Enzyme Engineering | Modifying the structure of an enzyme to improve its function for a specific reaction. youtube.comnih.gov | Engineering a lipase or another amidase to be highly efficient and specific for the substrates leading to this compound. | Increased reaction rate, higher yield, broader substrate scope. |
| Enzymatic Cascades | Combining multiple enzymatic reactions in a single pot to carry out a multi-step synthesis. rsc.org | Designing a pathway to produce one of the precursors (e.g., pentadecylamine from a fatty acid) and then couple it to form the final amide. | Improved process efficiency, reduced purification steps. |
| Whole-Cell Biocatalysis | Using entire microorganisms as catalysts, which contain the necessary enzymes and cofactor regeneration systems. acs.org | Engineering a microbial strain to produce this compound from simple carbon sources. | Cost-effective, self-sustaining catalyst system. |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
